molecular formula C9H18N2O2 B121710 Isopropyl piperidin-4-ylcarbamate CAS No. 141498-57-9

Isopropyl piperidin-4-ylcarbamate

Cat. No. B121710
M. Wt: 186.25 g/mol
InChI Key: JGTGSYCISOQGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl piperidin-4-ylcarbamate (IPC) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. IPC is a carbamate derivative of piperidine, which is a heterocyclic organic compound. IPC has been shown to possess a wide range of biological activities, including anticonvulsant, antinociceptive, and anxiolytic effects.

Mechanism Of Action

The exact mechanism of action of Isopropyl piperidin-4-ylcarbamate is not fully understood. However, it is believed that Isopropyl piperidin-4-ylcarbamate acts on the GABAergic system in the brain, which is involved in the regulation of anxiety, sleep, and muscle relaxation. Isopropyl piperidin-4-ylcarbamate has been shown to enhance the activity of GABA-A receptors, which leads to increased inhibitory neurotransmission and a reduction in neuronal excitability.

Biochemical And Physiological Effects

Isopropyl piperidin-4-ylcarbamate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the severity and duration of seizures in animal models of epilepsy. Isopropyl piperidin-4-ylcarbamate has also been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, Isopropyl piperidin-4-ylcarbamate has been shown to reduce anxiety-like behavior in animal models of anxiety.

Advantages And Limitations For Lab Experiments

Isopropyl piperidin-4-ylcarbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, there are also some limitations to using Isopropyl piperidin-4-ylcarbamate in lab experiments. For example, the exact mechanism of action of Isopropyl piperidin-4-ylcarbamate is not fully understood, and its effects may vary depending on the species and strain of animal used.

Future Directions

There are several future directions for Isopropyl piperidin-4-ylcarbamate research. One area of interest is the potential use of Isopropyl piperidin-4-ylcarbamate in the treatment of neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is the development of novel Isopropyl piperidin-4-ylcarbamate derivatives with improved pharmacological properties. Finally, further studies are needed to elucidate the exact mechanism of action of Isopropyl piperidin-4-ylcarbamate and to determine its potential side effects and toxicity.

Synthesis Methods

The synthesis of Isopropyl piperidin-4-ylcarbamate involves the reaction between isopropylamine and piperidin-4-ol in the presence of phosgene. The reaction leads to the formation of Isopropyl piperidin-4-ylcarbamate, which is a white crystalline solid with a melting point of 103-105°C. Isopropyl piperidin-4-ylcarbamate can be purified by recrystallization from ethanol or ethyl acetate.

Scientific Research Applications

Isopropyl piperidin-4-ylcarbamate has been extensively studied for its potential therapeutic properties. It has been shown to possess anticonvulsant, antinociceptive, and anxiolytic effects in animal models. Isopropyl piperidin-4-ylcarbamate has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

properties

CAS RN

141498-57-9

Product Name

Isopropyl piperidin-4-ylcarbamate

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

propan-2-yl N-piperidin-4-ylcarbamate

InChI

InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

JGTGSYCISOQGQC-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)NC1CCNCC1

Canonical SMILES

CC(C)OC(=O)NC1CCNCC1

synonyms

Carbamic acid, 4-piperidinyl-, 1-methylethyl ester (9CI)

Origin of Product

United States

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